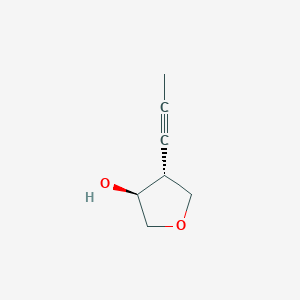
(3S,4R)-4-(prop-1-yn-1-yl)oxolan-3-ol
Overview
Description
(3S,4R)-4-(prop-1-yn-1-yl)oxolan-3-ol, also known as 4-propyn-1-ol or propargyl alcohol, is a three-carbon compound and a member of the class of compounds known as alkenols. It is a colorless liquid with a pleasant odour and a boiling point of around 132°C. It is soluble in water, alcohols, and ethers, and is used in a variety of applications, including as a solvent, a fuel, and in organic synthesis.
Scientific Research Applications
Gold-Catalyzed Synthesis
A study by Ye, He, and Zhang (2010) developed a solution for synthesizing various oxetan-3-ones, highlighting the use of propargylic alcohols, including compounds similar to (3S,4R)-4-(prop-1-yn-1-yl)oxolan-3-ol. This method operates without excluding moisture or air, offering a practical approach to synthesizing valuable substrates for drug discovery, notably oxetan-3-one, from propargyl alcohol (Ye, He, & Zhang, 2010).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
Bacchi et al. (2005) investigated the catalytic reaction of 4-Yn-1-ones, including compounds similar to (3S,4R)-4-(prop-1-yn-1-yl)oxolan-3-ol, under oxidative carbonylation conditions. This process yielded various heterocyclic derivatives like tetrahydrofuran and dioxolane, highlighting the compound's role in synthesizing nitrogen-containing heterocycles (Bacchi et al., 2005).
Condensations of Glycerol to Cyclic Acetals
Research by Deutsch, Martin, and Lieske (2007) focused on the acid-catalyzed condensation of glycerol with chemicals like benzaldehyde and formaldehyde to form [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This study is relevant for understanding the potential of (3S,4R)-4-(prop-1-yn-1-yl)oxolan-3-ol in forming novel platform chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007).
Gold(I)-Catalyzed Intermolecular Cycloadditions
Faustino et al. (2012) demonstrated the efficiency of 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one, a compound structurally related to (3S,4R)-4-(prop-1-yn-1-yl)oxolan-3-ol, in gold-catalyzed intermolecular cycloadditions to alkenes. This process enables the creation of highly substituted cyclobutane derivatives, which is significant in the context of chemical synthesis and drug development (Faustino et al., 2012).
properties
IUPAC Name |
(3S,4R)-4-prop-1-ynyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-3-6-4-9-5-7(6)8/h6-8H,4-5H2,1H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEIWNLGEOGDDK-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H]1COC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(prop-1-yn-1-yl)oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



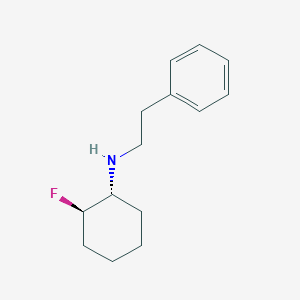
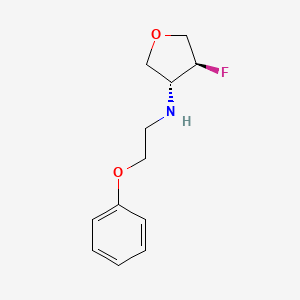
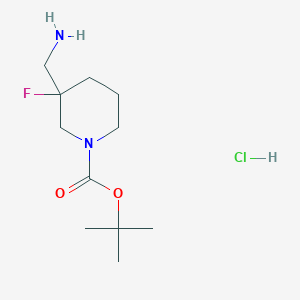
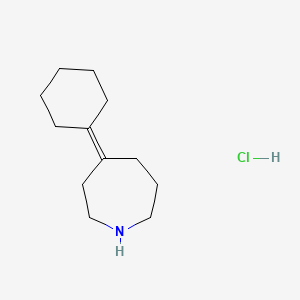
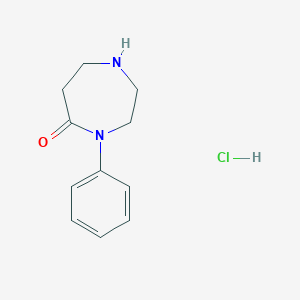
![Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate](/img/structure/B1531760.png)
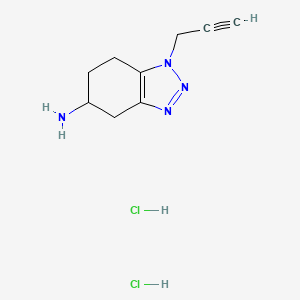
![(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol](/img/structure/B1531763.png)
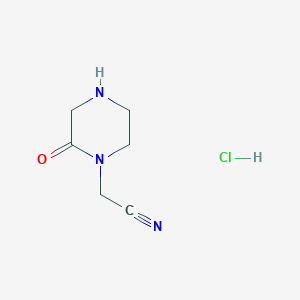
![(4Z)-4-[(oxan-4-yl)methylidene]azepane hydrochloride](/img/structure/B1531766.png)
![4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531767.png)
![4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531769.png)
![4-[(Oxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1531770.png)
